N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a unique adamantyl group
Scientific Research Applications
N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the adamantyl group. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction. Subsequent steps involve the formation of the triazole ring and the attachment of the phenoxy and dimethylamino groups. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to cross cell membranes, while the triazole ring can interact with various enzymes and receptors. The phenoxy and dimethylamino groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)acetamide
- N-(3,5-dimethyl-1-adamantyl)acetamide
- Amantadine hydrochloride
Uniqueness
N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its combination of an adamantyl group with a triazole ring and phenoxy-dimethylamino substituents. This unique structure imparts specific properties, such as enhanced membrane permeability and strong binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2S/c1-33(2)24-9-6-10-25(14-24)36-18-26-31-32-28(34(26)23-7-4-3-5-8-23)37-19-27(35)30-29-15-20-11-21(16-29)13-22(12-20)17-29/h3-10,14,20-22H,11-13,15-19H2,1-2H3,(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZDZNWFWVRXFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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